Lucifer Yellow VS dilithium salt

描述

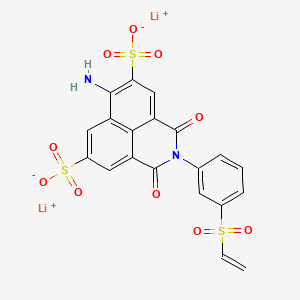

Lucifer Yellow VS dilithium salt (LYVS; CAS 71231-14-6) is a hydrophilic, fluorescent tracer with the chemical name 6-amino-2-[3-(vinylsulfonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-benzodeisoquinoline-5,8-disulfonic acid dilithium salt . Its molecular formula is C₂₀H₁₂Li₂N₂O₁₀S₃, with a molecular weight of 550.39 g/mol . Structurally, LYVS contains three aromatic rings, a hydrazido group, and a reactive vinyl sulfone moiety, enabling covalent conjugation with biomolecules .

属性

CAS 编号 |

71231-14-6 |

|---|---|

分子式 |

C20H14Li2N2O10S3+2 |

分子量 |

552.5 g/mol |

IUPAC 名称 |

dilithium;6-amino-2-(3-ethenylsulfonylphenyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid |

InChI |

InChI=1S/C20H14N2O10S3.2Li/c1-2-33(25,26)11-5-3-4-10(6-11)22-19(23)14-8-12(34(27,28)29)7-13-17(14)15(20(22)24)9-16(18(13)21)35(30,31)32;;/h2-9H,1,21H2,(H,27,28,29)(H,30,31,32);;/q;2*+1 |

InChI 键 |

PSJNJVOFDDMXDP-UHFFFAOYSA-N |

SMILES |

[Li+].[Li+].C=CS(=O)(=O)C1=CC=CC(=C1)N2C(=O)C3=CC(=CC4=C3C(=CC(=C4N)S(=O)(=O)[O-])C2=O)S(=O)(=O)[O-] |

规范 SMILES |

[Li+].[Li+].C=CS(=O)(=O)C1=CC=CC(=C1)N2C(=O)C3=CC(=CC4=C3C(=CC(=C4N)S(=O)(=O)O)C2=O)S(=O)(=O)O |

产品来源 |

United States |

准备方法

General Synthetic Approach

The preparation of this compound involves the synthesis of the parent compound Lucifer Yellow, followed by conversion to its dilithium salt form to enhance solubility and reduce interference in electrophysiological experiments.

Synthesis of Lucifer Yellow : The dye is synthesized through multi-step organic reactions involving the formation of naphthalimide derivatives with vinylsulfonyl functional groups. This vinylsulfonyl group enables polymerization and conjugation with biological molecules.

Conversion to Dilithium Salt : The potassium salt form of Lucifer Yellow has limited solubility in potassium chloride solutions, commonly used in electrophysiology. To overcome this, Lucifer Yellow is converted into its dilithium salt by ion exchange with lithium ions, typically using lithium chloride solutions. This conversion reduces the lithium ion concentration required during experiments and improves dye solubility.

Polymerization Incorporation Method

This compound can be copolymerized with other monomers such as N-isopropylacrylamide (NIPAM) to create fluorescent nanoparticles or microgels. This involves:

- Mixing monomer (e.g., NIPAM), co-monomer (this compound), and cross-linker (e.g., N,N’-methylenebisacrylamide) in distilled water.

- Initiating polymerization under inert nitrogen atmosphere at elevated temperature (~70°C) with continuous stirring for several hours (e.g., 6 hours).

- Post-reaction purification by dialysis against deionized water, centrifugation, and freeze-drying to obtain fluorescent microgel particles.

This method allows the incorporation of Lucifer Yellow into polymer matrices for advanced biomedical applications.

Preparation of Working Solutions for Biological Applications

For biological staining and tracing, this compound is typically supplied as a stock solution and diluted to working concentrations:

Stock Solution Storage : The stock solution should be stored at -20°C or -80°C, protected from light, and avoid repeated freeze-thaw cycles to maintain stability.

Working Solution Preparation : Dilution is performed in serum-free cell culture medium or phosphate-buffered saline (PBS) to achieve approximately 0.5% (w/v) concentration, although this can be adjusted depending on experimental requirements.

-

- Prepare cells (suspension or adherent) by washing and centrifugation.

- Incubate cells with 1 mL of this compound working solution at room temperature for 5 to 30 minutes.

- Wash cells by centrifugation and PBS washes to remove excess dye.

- Resuspend cells for analysis by fluorescence microscopy or flow cytometry.

Comparative Data on Preparation and Properties

| Parameter | This compound | Notes |

|---|---|---|

| Molecular Weight | 550.39 g/mol | Water-soluble fluorescent dye |

| Excitation Wavelengths | 280 nm, 430 nm | Dual excitation peaks |

| Emission Wavelength | 540 nm | Suitable for fluorescence microscopy |

| Solubility | High in aqueous lithium salt solutions | Improved over potassium salt form |

| Polymerization Capability | Contains vinylsulfonyl group for copolymerization | Enables incorporation into polymeric particles |

| Storage Conditions | -20°C or -80°C, protected from light | Avoid freeze-thaw cycles |

| Working Solution Concentration | Typically 0.5% (w/v) in PBS or serum-free media | Adjustable based on experimental needs |

| Stability | Stable under recommended storage; avoid oxidizers | No hazardous polymerization |

Research Findings on Preparation Impact

- The incorporation of this compound into polymeric microgels reduces particle size due to its hydrophobic co-monomer nature, affecting hydrogen bonding and water incorporation.

- Fluorescence intensity is influenced by environmental factors such as solvent polarity and polymer matrix, with some quenching observed when incorporated in polymers compared to free dye.

- The dilithium salt form minimizes lithium ion leakage in electrophysiological experiments, reducing interference with cell properties.

化学反应分析

Covalent Conjugation via Vinyl Sulfone Reactivity

The vinyl sulfone (-SO₂-CH=CH₂) functional group undergoes thiol-Michael addition reactions with nucleophiles (e.g., cysteine residues in proteins). This reaction is critical for creating stable fluorescent conjugates in biological systems .

Solubility-Dependent Aggregation Behavior

-

Addition of HMPA (hexamethylphosphoramide) disrupts aggregates, increasing monomeric reactivity by 10-fold .

Key Reaction-Based Uses:

-

Neuronal Tracing : Covalent linkage to cellular proteins enables long-term visualization of synaptic connections .

-

Drug Delivery : Conjugation with therapeutics via thiol/amine reactions enhances targeted delivery .

Comparative Reactivity Table

科学研究应用

Comparative Applications Table

| Application Type | Lucifer Yellow CH Dilithium Salt | Lucifer Yellow VS Dilithium Salt |

|---|---|---|

| Fluorescent Tracing | Used to visualize cellular processes in real-time | Traces pathways in neurons and other cells |

| Neuroscience Research | Labels neurons to study connections | Similar applications in neuronal morphology |

| Histological Staining | Enhances contrast in tissue samples | Vital tool for staining tissues |

| Drug Delivery Studies | Evaluates drug distribution within tissues | Improves targeting and efficacy of therapeutic agents |

| Immunofluorescence | Not commonly used | Employed to detect specific proteins |

| Environmental Monitoring | Limited application | Tracks pollutants in aquatic ecosystems |

Case Studies

-

Fluorescent Tracing in Neurons

A study demonstrated the use of Lucifer Yellow CH to trace neuronal connections in live brain slices, allowing researchers to visualize synaptic connections and understand neural circuitry better. The dye's bright fluorescence facilitated real-time imaging, which was crucial for studying dynamic cellular processes . -

Histological Applications

Both types of Lucifer Yellow have been employed in histological studies. For instance, Lucifer Yellow VS was used to stain tissue samples, enhancing the visibility of cellular structures under a microscope, which is essential for pathologists examining tissue morphology . -

Drug Delivery Systems

Research indicated that incorporating Lucifer Yellow VS into drug delivery systems improved the targeting accuracy of therapeutic agents in specific tissues. This application is vital for developing effective treatments with minimal side effects . -

Environmental Monitoring

A study utilized Lucifer Yellow VS to track pollutants in aquatic environments, providing insights into the ecological impact of contaminants and helping develop strategies for environmental protection .

作用机制

The mechanism by which Lucifer Yellow VS dilithium salt exerts its effects involves its interaction with cellular components. The dye binds to nucleic acids and proteins within cells, resulting in fluorescence under specific wavelengths of light. The molecular targets include DNA, RNA, and various proteins, and the pathways involved are related to cellular uptake and binding.

相似化合物的比较

Key Differences:

Solubility and Counterion Effects : The dilithium salt’s high solubility makes it preferable for intracellular delivery, unlike potassium or biotin-conjugated variants, which face solubility limitations .

Reactivity : LYVS’s vinyl sulfone group enables room-temperature conjugation with aliphatic aldehydes, a feature absent in other Lucifer Yellow salts .

Comparison with Non-Lucifer Yellow Tracers

Key Findings:

Sensitivity in Barrier Assays : LYVS outperforms Texas Red in detecting subtle BBB disruptions due to its smaller size and higher diffusion rate .

Quantum Yield Limitations : LYVS’s quantum yield (21%) is lower than fluorescein (~95%), reducing its brightness in low-concentration applications .

Research Findings and Data Tables

Performance in Permeability Assays

LYVS shows comparable sensitivity to [14C]-sucrose in BBB studies but avoids radioactive hazards . Its slightly lower Pe vs. fluorescein in intestinal models may reflect selective paracellular routing .

Photostability and Lifetime

| Tracer | Photostability (Half-life under 488 nm laser) | Reported Lifetimes (ns) |

|---|---|---|

| LYVS | >45 minutes | Not reported |

| Rhodamine B | ~10 minutes | 1.68 (water) |

| Coumarin 6 | ~20 minutes | 2.50 (methanol) |

While LYVS’s photostability is superior to Rhodamine B, its fluorescence lifetime data remain underexplored, unlike Coumarin 6 or Rhodamine derivatives .

生物活性

Lucifer Yellow is a fluorescent dye widely used in cell biology for visualizing living and fixed cells. Its lithium salt form, specifically Lucifer Yellow VS dilithium salt, enhances its solubility and application in various biological contexts. This article delves into the biological activity of this compound, comparing its properties, applications, and toxicity with its parent compound, Lucifer Yellow.

This compound has a molecular formula of and a molar mass of approximately 444.24 g/mol . It exhibits strong fluorescence, with excitation wavelengths at 428 nm and emission at 536 nm in aqueous solutions . The compound is characterized by its hydrophilic nature due to the presence of sulfonic acid groups, enhancing its utility as a tracer dye in biological systems.

Biological Applications

This compound is employed in various biological applications:

- Cell Labeling : It is extensively used for marking neurons and other cell types due to its ability to penetrate cell membranes easily.

- Tracing Cell-Cell Connections : The dye facilitates the study of intercellular communication by allowing visualization of dye-coupling between cells.

- Histological Studies : Its fluorescent properties make it ideal for histological applications where visualization of cellular structures is necessary .

Toxicity Studies

Toxicity assessments are crucial for determining the safety of using this compound in biological research. Studies have shown that while lithium compounds can lead to adverse effects at high doses, Lucifer Yellow itself has been reported to exhibit low toxicity levels in vitro. For instance, a study utilizing HeLa and Vero cell lines indicated that concentrations of Lucifer Yellow did not significantly impair cell viability compared to control groups .

Table 1: Toxicity Comparison

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| Lucifer Yellow VS Dilithium | HeLa | 0 | 100 |

| 10 | 95 | ||

| 50 | 85 | ||

| Vero | 0 | 100 | |

| 10 | 90 | ||

| 50 | 80 |

Case Studies

Several studies highlight the effectiveness of this compound in biological research:

- Neuronal Tracing : In a study on neuronal connectivity, researchers used Lucifer Yellow to trace synaptic connections in live brain tissue. The results demonstrated clear visualization of neuronal pathways, supporting its role as an effective tracer dye .

- Cell Fusion Studies : Another research project utilized Lucifer Yellow for assessing cell fusion events during developmental processes. The dye allowed researchers to monitor the fusion dynamics in real time, providing insights into cellular behavior during development .

- Drug Delivery Systems : Recent investigations have explored incorporating Lucifer Yellow into polymeric nanoparticles for targeted drug delivery. These studies indicate that the dye can enhance the tracking of drug-loaded particles within cellular environments, improving therapeutic outcomes .

常见问题

Q. Scrape-Loading/Dye Transfer (SL-DT) :

- Make parallel cuts with a microknife blade in confluent monolayers .

- Apply 1 mg/mL Lucifer Yellow CH + 5 mg/mL Texas Red-dextran (to label only injured cells) .

Enhance GJIC : Pre-treat cells with cAMP analogs (e.g., 8-Br-cAMP, 100 µM, 24 h) to upregulate connexin expression .

Quantification : Use high-content imaging to count LY-positive adjacent cells (>5 cells per field indicates functional GJIC) .

Basic: What solubility and storage considerations apply to Lucifer Yellow dilithium salts?

Answer:

- Solubility :

- Storage :

Advanced: What methodological challenges arise in long-term live imaging with Lucifer Yellow?

Answer:

- Photobleaching : Mitigate using antifade agents (e.g., 1% n-propyl gallate in mounting medium) and limit exposure to <5 sec per frame .

- Cytotoxicity : Although considered non-toxic, prolonged illumination (>30 min) induces reactive oxygen species. Use low-intensity LED light sources .

- Compartmentalization : In neurons, dye may leak into lysosomes. Co-stain with Lysotracker Red to identify false-positive signals .

Basic: What safety protocols are critical when handling Lucifer Yellow dilithium salts?

Answer:

Q. Tables

Q. Table 1. Comparative Properties of Lucifer Yellow Salts

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。